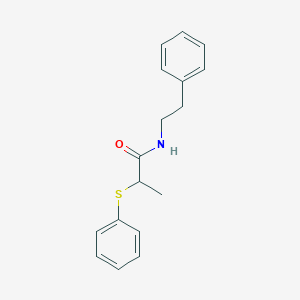![molecular formula C15H22FNO B5232604 N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5232604.png)
N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flephedrone was first synthesized in 2008 by a team of researchers at Purdue University. It is a derivative of cathinone, a natural stimulant found in the leaves of the khat plant. Flephedrone has been classified as a Schedule I controlled substance in the United States due to its potential for abuse and lack of accepted medical use.
Mécanisme D'action
Flephedrone acts as a potent dopamine and norepinephrine reuptake inhibitor, meaning it prevents the reuptake of these neurotransmitters by nerve cells in the brain. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which can result in feelings of euphoria, increased energy, and heightened alertness.
Biochemical and physiological effects:
Flephedrone has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation and muscle tension. In addition, flephedrone has been shown to increase levels of the stress hormone cortisol, which may have implications for its use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
Flephedrone has a number of advantages and limitations for use in scientific research. Its potent dopamine and norepinephrine reuptake inhibition properties make it a valuable tool for studying the neurochemistry of these neurotransmitters. However, its potential for abuse and lack of accepted medical use make it difficult to obtain and use in a laboratory setting. In addition, the lack of research on its long-term effects and potential for addiction make it a risky substance to work with.
Orientations Futures
There are a number of future directions for research on flephedrone. One area of interest is its potential use in the treatment of neurological disorders such as ADHD and depression. Another area of interest is its potential as a tool for studying the neurochemistry of dopamine and norepinephrine. However, further research is needed to fully understand the effects of flephedrone on the brain and body, as well as its potential for addiction and abuse.
In conclusion, flephedrone is a synthetic compound that has gained popularity in recent years due to its stimulant effects. It has been studied for its potential use in scientific research, particularly in the field of neuroscience. Its potent dopamine and norepinephrine reuptake inhibition properties make it a valuable tool for studying the neurochemistry of these neurotransmitters. However, its potential for abuse and lack of accepted medical use make it a risky substance to work with. Further research is needed to fully understand the effects of flephedrone on the brain and body, as well as its potential for addiction and abuse.
Méthodes De Synthèse
Flephedrone can be synthesized through a multi-step process starting with the precursor 2-bromo-1-phenylethanone. The precursor is reacted with methylamine to form N-methyl-2-bromo-1-phenylethanamine, which is then reduced to N-methyl-2-phenylethanamine. The final step involves the reaction of N-methyl-2-phenylethanamine with cyclohexanone in the presence of a reducing agent to form flephedrone.
Applications De Recherche Scientifique
Flephedrone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to increase dopamine and norepinephrine levels in the brain, which may have implications for the treatment of certain neurological disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO/c1-18-15-9-5-4-8-14(15)17-11-10-12-6-2-3-7-13(12)16/h2-3,6-7,14-15,17H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITBGINDMVZMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NCCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide](/img/structure/B5232529.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)
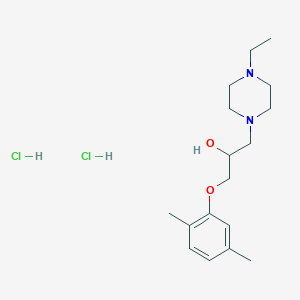
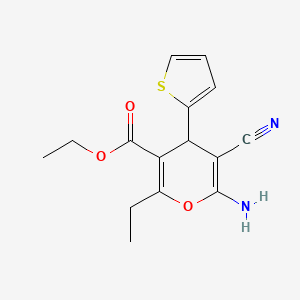
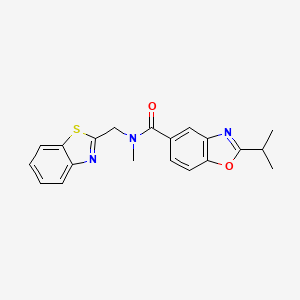
![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![2-[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]-6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5232573.png)
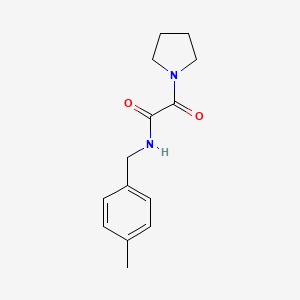
![3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5232579.png)

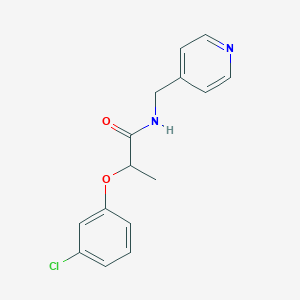
![ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B5232623.png)
